Methyl 2-(2-chloroethyl)benzoate
Overview
Description
Methyl 2-(2-chloroethyl)benzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of 2-formyl benzoic acid methylester as a raw material, which reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base .Molecular Structure Analysis
This compound has a molecular formula of C10H11ClO2 . It contains a total of 24 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.62 g/mol . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Scientific Research Applications
Bioactive Precursor in Organic Synthesis
Methyl 2-formyl benzoate, structurally related to Methyl 2-(2-chloroethyl)benzoate, is highlighted for its role as a bioactive precursor in organic synthesis. Its diverse pharmacological activities include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and precursor, it aids in the development of new bioactive molecules and serves as a versatile substrate in the preparation of medical products, marking its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, closely related to this compound, exhibits unique crystalline properties. It crystallizes with eight molecules in the crystallographic asymmetric unit and transforms into a Z′ = 2 structure under high pressure. This transformation involves stabilizing molecules with unfavorable conformations through efficient packing at high pressure, showcasing its significance in crystal engineering and material science (Johnstone et al., 2010).
Continuous-Flow Synthesis and Process Efficiency
The synthesis process of methyl 2-(chlorosulfonyl)benzoate, which shares a similar molecular framework with this compound, benefits from a continuous-flow process. This method allows for efficient synthesis by inhibiting side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid. Such a process not only improves yield but also demonstrates the potential of flow reactors in enhancing reaction efficiency and decreasing undesired reactions (Yu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound contains a ureido group , which may interact with various biological targets.
Mode of Action
It’s known that compounds containing a ureido group can participate in various chemical reactions .
Biochemical Pathways
It’s known that compounds with similar structures can influence various biochemical pathways .
Result of Action
It’s known that the compound was used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid (fa) from pony lake in antarctica based on the 15 n chemical-shift trends and 15 n nmr .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Metabolic Pathways
Methyl 2-(2-chloroethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, the compound may undergo hydrolysis to form 2-chlorobenzoic acid and ethanol, which can then be further metabolized by the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell . This can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular processes.
Properties
IUPAC Name |
methyl 2-(2-chloroethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCAWLBAPUTXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736614 | |
Record name | Methyl 2-(2-chloroethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65787-71-5 | |
Record name | Methyl 2-(2-chloroethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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